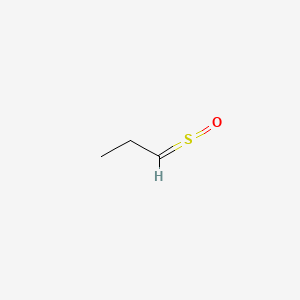

PROPANETHIAL S-OXIDE, (1Z)-

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

PROPANETHIAL S-OXIDE, (1Z)- is not typically synthesized in a laboratory setting due to its natural occurrence in onions. its formation involves the enzymatic breakdown of amino acid sulfoxides present in onion cells. When an onion is cut, enzymes called alliinases convert these amino acid sulfoxides into sulfenic acids. These sulfenic acids are then rapidly rearranged by another enzyme, lachrymatory factor synthase, to form propanethial S-oxide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

PROPANETHIAL S-OXIDE, (1Z)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The primary reagents involved in the formation of propanethial S-oxide are the enzymes alliinase and lachrymatory factor synthase, which are naturally present in onions . The reaction conditions involve the mechanical disruption of onion cells, such as cutting or crushing, which releases these enzymes and initiates the chemical reactions .

Major Products Formed

The major products formed from the reactions involving propanethial S-oxide include sulfuric acid and sulfenic acids .

Scientific Research Applications

PROPANETHIAL S-OXIDE, (1Z)- has several scientific research applications, including:

Mechanism of Action

PROPANETHIAL S-OXIDE, (1Z)- exerts its effects through a series of enzymatic reactions. When an onion is cut, the enzyme alliinase converts amino acid sulfoxides into sulfenic acids. These sulfenic acids are then rapidly rearranged by lachrymatory factor synthase to form propanethial S-oxide . The volatile propanethial S-oxide diffuses through the air and, upon contact with the eyes, stimulates sensory neurons, causing a stinging and painful sensation . This triggers the lachrymal glands to produce tears in an attempt to dilute and flush out the irritant .

Comparison with Similar Compounds

PROPANETHIAL S-OXIDE, (1Z)- is unique among organosulfur compounds due to its role as a lachrymatory agent. Similar compounds include:

Allicin: Found in garlic, allicin is another organosulfur compound with antimicrobial properties.

Syn-butanethial S-oxide: Found in Allium siculum, this compound is structurally related to propanethial S-oxide and also acts as a lachrymatory agent.

Thiosulfinates: These compounds, found in various Allium species, have antimicrobial and antioxidant properties.

PROPANETHIAL S-OXIDE, (1Z)- stands out due to its specific role in causing tearing and its unique enzymatic formation pathway in onions .

Properties

IUPAC Name |

1-sulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZSXBOAXJLRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954029 | |

| Record name | Propanethial S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32157-29-2, 70565-74-1, 74635-27-1 | |

| Record name | Thiopropanal S-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32157-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanethial S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032157292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Propanethial S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070565741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanethial S-oxide, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074635271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanethial S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPANETHIAL S-OXIDE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI55X42ZZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANETHIAL S-OXIDE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLN93NUR7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thial-1-Propene-1-thiol S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl]-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide](/img/structure/B1222532.png)

![N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide](/img/structure/B1222534.png)

![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)

![Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)](/img/structure/B1222536.png)

![6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1222540.png)

![3,5-Dimethyl-1-phenyl-4-pyrazolecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222541.png)

![9-Phenyl-1,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B1222543.png)

![[4-[[4-(Methylthio)phenyl]methyl]-1-piperazinyl]-(4-nitrophenyl)methanone](/img/structure/B1222546.png)